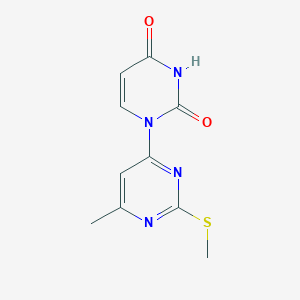![molecular formula C12H18N2O2 B5524165 1,8-dimethyl-4,5-diazatricyclo[6.2.2.0~2,7~]dodecane-3,6-dione](/img/structure/B5524165.png)
1,8-dimethyl-4,5-diazatricyclo[6.2.2.0~2,7~]dodecane-3,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of structurally complex cyclic diones often involves electrocyclic rearrangements or cyclization reactions. For instance, the photolysis of certain uracil derivatives in the presence of trifluoroacetic acid (TFA) can lead to the formation of complex diazatricyclo dodecane diones through sequential photoreactions, showcasing a method that could potentially be adapted for the synthesis of the target compound (Ohkura, Nishijima, & Seki, 2001).
Molecular Structure Analysis
The molecular structures of related compounds reveal a significant degree of complexity, often involving multiple fused rings. X-ray crystallography studies on similar molecules have elucidated their precise structural configurations, demonstrating the importance of this technique in understanding the spatial arrangement of atoms within such molecules (Umehara, Hishida, Fujieda, & Sasaki, 1977).
Chemical Reactions and Properties
The chemical reactivity of cyclic diones includes a range of transformations, such as halogenation, which leads to the formation of α-halo-diones. These reactions are crucial for further functionalization and for studying the reactivity patterns of the core structure (Umehara et al., 1977).
Wissenschaftliche Forschungsanwendungen
Cuticular Hydrocarbons in Ants
A review on ant cuticular hydrocarbons (CHCs) explored the complex mixture of nearly 1,000 CHCs across 78 ant species, highlighting the role of dimethylalkanes and other hydrocarbons in species and nest-mate discrimination signals. This research illustrates the significance of detailed chemical analysis in understanding biological signaling mechanisms (Martin & Drijfhout, 2009).
Nitrogen Heterocycles in Pharmaceuticals
An analysis of U.S. FDA approved drugs revealed that 59% contain a nitrogen heterocycle, emphasizing the structural and functional diversity of these compounds in pharmaceuticals. The study categorized the most common nitrogen heterocycles, underscoring their importance in drug development (Vitaku et al., 2014).
Polyoxymethylene Dimethyl Ethers as Diesel Alternatives
Research on polyoxymethylene dimethyl ethers (OMEs) as oxygenated fuels for diesel engines indicates their potential to reduce hazardous exhaust emissions. This study highlights the role of catalysis in OME production, pointing to the importance of chemical synthesis in developing cleaner fuel alternatives (Baranowski et al., 2017).
Environmental Monitoring of Fluoroalkylether Compounds
A review on fluoroalkylether substances, including F-53B and Gen-X, in environmental samples detailed the challenges in monitoring and understanding the fate of these compounds. This work underscores the need for analytical chemistry in assessing environmental and health impacts of industrial chemicals (Munoz et al., 2019).
Eigenschaften
IUPAC Name |
1,8-dimethyl-4,5-diazatricyclo[6.2.2.02,7]dodecane-3,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-11-3-5-12(2,6-4-11)8-7(11)9(15)13-14-10(8)16/h7-8H,3-6H2,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVHRMPRKXLJCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1)(C3C2C(=O)NNC3=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{[3-(3-fluorophenyl)-5-isoxazolyl]methyl}-1-(methoxyacetyl)-4-piperidinecarboxamide](/img/structure/B5524103.png)

![2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide dihydrochloride](/img/structure/B5524111.png)
![N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5524114.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(4-methoxy-3-methylbenzyl)-3-pyrrolidinyl]-2-hydroxyacetamide hydrochloride](/img/structure/B5524139.png)

![2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B5524153.png)


![4-[(3-bromo-4-methoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5524178.png)
![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2,2-diphenylacetamide](/img/structure/B5524185.png)